BOS-172722

Catalog No.
S521875
CAS No.
1578245-44-9
M.F
C24H30N8O
M. Wt
446.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BOS-172722

CAS Number

1578245-44-9

Product Name

BOS-172722

IUPAC Name

8-N-(2,2-dimethylpropyl)-2-N-[2-ethoxy-4-(4-methyl-1,2,4-triazol-3-yl)phenyl]-6-methylpyrido[3,4-d]pyrimidine-2,8-diamine

Molecular Formula

C24H30N8O

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C24H30N8O/c1-7-33-19-11-16(22-31-27-14-32(22)6)8-9-18(19)29-23-25-12-17-10-15(2)28-21(20(17)30-23)26-13-24(3,4)5/h8-12,14H,7,13H2,1-6H3,(H,26,28)(H,25,29,30)

InChI Key

SGWLRDAOCLITOM-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

BOS172722; BOS-172722; BOS 172722;

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NN=CN2C)NC3=NC=C4C=C(N=C(C4=N3)NCC(C)(C)C)C

The exact mass of the compound N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine is 446.2543 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BOS-172722 (CAS 1578245-44-9) is a highly potent, orally bioavailable, and selective ATP-competitive inhibitor of Monopolar Spindle 1 (MPS1/TTK) kinase, a critical component of the spindle assembly checkpoint (SAC) . Featuring an optimized pyrido[3,4-d]pyrimidine scaffold, this compound delivers single-digit nanomolar potency (Ki = 0.11 nM; IC50 = 11 nM at 1 mM ATP) and exceptional pharmacokinetic properties across mammalian models . For procurement professionals and lead investigators in oncology research, BOS-172722 serves as a premium benchmarking agent for investigating SAC abrogation, particularly in triple-negative breast cancer (TNBC) models where it acts synergistically with microtubule-targeting agents like paclitaxel to force premature mitotic exit and cancer cell death [1].

Substituting BOS-172722 with generic antimitotics (e.g., taxanes alone) or earlier-generation MPS1 inhibitors (such as NMS-P715 or AZ3146) severely compromises in vivo assay reliability and metabolic stability [1]. Generic microtubule-targeting agents induce prolonged mitotic arrest but frequently suffer from cellular resistance and mitotic slippage. While earlier MPS1 inhibitors successfully target the SAC, they typically lack the structural refinements necessary for sustained in vivo exposure [2]. Specifically, the unmethylated pyrido[3,4-d]pyrimidine analogs of earlier iterations suffer from rapid turnover in human liver microsomes (HLM) and poor kinome selectivity. BOS-172722 incorporates a critical 6-methyl substitution that directly mitigates HLM metabolism and sterically prevents off-target binding, ensuring that researchers are procuring a compound with prolonged half-life and minimal off-target kinase toxicity [1].

Target Potency vs. First-Generation MPS1 Inhibitors

BOS-172722 demonstrates superior biochemical potency against MPS1 compared to earlier-generation benchmarks. In physiological ATP conditions (1 mM ATP), BOS-172722 achieves an IC50 of 11 nM, whereas the widely cited comparator NMS-P715 only achieves an IC50 of 182 nM.

Evidence DimensionMPS1 Kinase Inhibition (IC50)
Target Compound Data11 nM
Comparator Or BaselineNMS-P715 (182 nM)
Quantified Difference16.5-fold higher potency for BOS-172722
ConditionsIn vitro biochemical kinase assay at 1 mM ATP

Procuring a highly potent inhibitor ensures complete SAC abrogation at lower dosing concentrations, reducing the risk of dose-dependent artifacts in cell-based assays.

Kinome Selectivity Driven by Structural Optimization

The strategic incorporation of a 6-methyl group on the pyrido[3,4-d]pyrimidine core of BOS-172722 provides a critical steric advantage over unmethylated analogs, resulting in a >100-fold selectivity margin over Cyclin-Dependent Kinase 2 (CDK2).

Evidence DimensionKinase Selectivity Margin
Target Compound Data>100-fold selectivity for MPS1 over CDK2
Comparator Or BaselineUnmethylated pyrido[3,4-d]pyrimidine analogs (poor CDK2 selectivity)
Quantified DifferencePrevention of CDK2-mediated cell cycle arrest
ConditionsIn vitro kinome profiling panels

High selectivity over CDK2 is essential for researchers isolating the specific effects of SAC abrogation without confounding general cell-cycle arrest mechanisms.

In Vivo Pharmacokinetics and Oral Bioavailability

BOS-172722 exhibits exceptional pharmacokinetic stability required for rigorous in vivo mammalian studies. In canine models administered a 5 mg/kg oral dose, the compound achieved a half-life (T1/2) of 12 hours, a Cmax of 7,770 nmol/L, and an AUC of 147,035 h*nmol/L .

Evidence DimensionOral Exposure (AUC and T1/2)
Target Compound DataT1/2 = 12 h; AUC = 147,035 h*nmol/L
Comparator Or BaselineStandard preclinical thresholds for once-daily oral dosing
Quantified DifferenceSustained high systemic exposure supporting robust in vivo efficacy
ConditionsDog PK model, 5 mg/kg PO administration

These PK metrics validate the compound as a highly reliable, processable candidate for long-term oral dosing in xenograft studies, avoiding the need for continuous intravenous infusion.

Synergistic Efficacy in Taxane-Resistant Models

When used in combination with paclitaxel, BOS-172722 completely abrogates the paclitaxel-induced mitotic delay. This mechanistic synergy results in massive chromosomal segregation defects and robust tumor regression in Triple-Negative Breast Cancer (TNBC) xenograft models, outperforming single-agent taxane therapy [1].

Evidence DimensionIn Vivo Tumor Regression
Target Compound DataRobust tumor regression via SAC abrogation
Comparator Or BaselinePaclitaxel monotherapy (susceptible to mitotic slippage)
Quantified DifferenceSignificant sensitization to death and prevention of taxane resistance
ConditionsHuman TNBC patient-derived xenograft (PDX) models

This validates BOS-172722 as the optimal procurement choice for combination screening assays aimed at overcoming microtubule-targeting agent resistance.

Preclinical TNBC Xenograft Modeling

Due to its exceptional oral bioavailability (T1/2 = 12 h in large mammals) and high metabolic stability in human liver microsomes, BOS-172722 is the preferred MPS1 inhibitor for long-term, in vivo patient-derived xenograft (PDX) studies of triple-negative breast cancer. It allows researchers to maintain consistent systemic exposure without complex IV dosing regimens[1].

Spindle Assembly Checkpoint (SAC) Abrogation Assays

BOS-172722 is highly suited for in vitro biochemical and cellular assays investigating mitotic checkpoint override. Its >100-fold selectivity over CDK2 ensures that observed chromosomal missegregation and subsequent apoptosis are strictly driven by MPS1 inhibition, providing cleaner data than less selective first-generation inhibitors .

Combination Therapy Screening with Microtubule-Targeting Agents

As a compound that mechanistically synergizes with taxanes, BOS-172722 is an essential benchmark material for industrial oncology pipelines evaluating combination therapies. It is specifically used to abrogate the mitotic delay induced by drugs like paclitaxel, making it a critical tool for developing strategies to overcome antimitotic drug resistance [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

446.25425761 Da

Monoisotopic Mass

446.25425761 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

85Z2L2FYT7

Mechanism of Action

Mps1 is a protein kinase that is expressed in normal proliferating tissues and in certain actively dividing tumors. It acts during mitosis (cell division) and plays a crucial role in the alignment of chromosomes in cancer cells. Checkpoint activities by Mps1 normally inhibit the advancement of cancer cells from metaphase to anaphase until structural integrity and alignment occur. BOS172722 binds to Mps1, inhibiting its regulatory checkpoint activities. This inhibition causes accelerated cell division with increased missegregation errors that ultimately reduce the viability of malignant cells.

Dates

Last modified: 08-15-2023
1: Woodward HL, Innocenti P, Cheung KJ, Hayes A, Roberts J, Henley AT, Faisal A,

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